3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline scaffold. Its structure includes three key substituents:
- 1-position: A 3,4-dimethylphenyl group, providing steric bulk and lipophilicity.
- 8-position: A methoxy group, enhancing solubility and influencing electronic distribution.
Pyrazolo[4,3-c]quinolines are of pharmaceutical interest due to their structural similarity to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The compound’s methoxy and methyl substituents suggest optimized solubility and bioavailability compared to simpler derivatives.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-16-6-8-19(12-17(16)2)30-27-21-14-20(31-3)9-10-23(21)28-15-22(27)26(29-30)18-7-11-24(32-4)25(13-18)33-5/h6-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAHDWXODBSXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Synthesis
This compound belongs to the class of pyrazoloquinolines, characterized by a fused ring system that contributes to its biological activity. The synthesis typically involves methods such as the Suzuki-Miyaura coupling reaction, which allows for the construction of complex aromatic systems under mild conditions. The general synthetic route can be summarized as follows:
- Starting Materials : Boronic acids or esters and halogenated aromatic compounds.
- Catalyst : Palladium complexes.
- Conditions : Heating in the presence of a base (e.g., potassium carbonate) at temperatures around 80-100°C.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit Src kinase activity with IC50 values ranging from 0.47 µM to 6.5 µM, suggesting that structural modifications could enhance potency against cancer cells .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to block cell cycle progression and induce apoptosis in various cancer cell lines.
- Targeting Signaling Pathways : Evidence suggests that these compounds inhibit key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell survival and proliferation .
Case Studies
A notable case study involved the evaluation of a pyrazoloquinoline derivative against colorectal cancer cells (HCT116 and Caco-2). The study demonstrated:
- Cytotoxicity : The compound significantly inhibited cell growth and induced apoptosis.
- Cell Cycle Arrest : It caused G2/M phase arrest in treated cells.
- Western Blot Analysis : Results indicated a reduction in the expression levels of proteins associated with the PI3K/AKT/mTOR pathway .
Data Summary
The following table summarizes key findings related to the biological activity of related pyrazoloquinoline compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Src Kinase Inhibitor | 0.47 | Inhibition of cell proliferation |
| Compound B | Src Kinase Inhibitor | 5.1 | Induction of apoptosis |
| Compound C | Anticancer | 6.5 | Targeting PI3K/AKT/mTOR pathway |
Comparison with Similar Compounds
Structural Analogs in the Pyrazolo[4,3-c]quinoline Family
Table 1 highlights key analogs from recent studies (e.g., ), emphasizing substituent variations and molecular properties:
| Compound ID | 1-Substituent | 3-Substituent | 8-Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | 3,4-Dimethylphenyl | 3,4-Dimethoxyphenyl | Methoxy | 454.52* | Balanced lipophilicity/solubility |
| C350-0670 | 3,4-Dimethylphenyl | 3-Methoxyphenyl | Difluoro | 415.44 | Enhanced electron-withdrawing effects |
| C350-0671 | 4-Fluorophenyl | 3-Methoxyphenyl | Difluoro | 405.38 | Increased polarity |
| C350-0683 | 3,4-Dimethylphenyl | 3-Methoxyphenyl | Fluoro | 397.44 | Reduced steric hindrance |
*Calculated based on molecular formula.
Key Observations :
- Electron-Donating vs. In contrast, fluoro substituents (e.g., C350-0670) increase electrophilicity, which may affect reactivity or metabolic stability .
- Steric Effects : The 3,4-dimethylphenyl group at the 1-position introduces steric bulk, possibly reducing off-target interactions compared to smaller substituents like fluorophenyl (C350-0671) .
Comparison with Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines differ in ring fusion (positions 3,4-b vs. 4,3-c), altering electronic distribution and biological activity:
- Synthetic Routes: Pyrazolo[4,3-c]quinolines often require hydrazine-mediated cyclization (e.g., ), while pyrazolo[3,4-b] derivatives are synthesized via Vilsmeier reactions or microwave-assisted methods .
- Bioactivity: CF3-substituted pyrazolo[3,4-b]quinolines () exhibit higher HOMO/LUMO gaps, suggesting improved stability but reduced reactivity compared to the target compound’s methoxy-rich structure .
Amino-Substituted Derivatives
However, they may also confer metabolic instability due to oxidative deamination, whereas the target compound’s methoxy groups offer a balance between solubility and stability .
Pharmacological Implications
- Therapeutic Index : The target compound’s substituents are hypothesized to enhance selectivity for kinase targets (e.g., cyclin-dependent kinases) over simpler analogs, as methoxy groups reduce cytotoxicity while maintaining potency .
- Solubility : Compared to chlorinated derivatives (e.g., 6-chloro analogs in ), the methoxy-rich structure likely improves aqueous solubility, critical for oral bioavailability.
Q & A
Q. Key Optimization Factors :
- Temperature : Higher temperatures (>100°C) may degrade sensitive substituents.
- Catalysts : Copper(I) iodide improves cyclization efficiency by 20–30% .
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may require purification to remove byproducts .
Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure?
Q. Methodological Answer :
- X-ray Crystallography : Resolves bond lengths/angles (e.g., quinoline C-N bond: 1.34 Å) and confirms substituent positions .
- NMR :
- ¹H NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on substitution .
- ¹³C NMR : Quinoline carbons resonate at 145–160 ppm, distinguishing them from pyrazole carbons (105–120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 457.18) .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrazoloquinoline derivatives?
Methodological Answer :
Contradictions often arise from substituent variability. Strategies include:
Meta-Analysis : Compare data across studies with controlled variables (e.g., substituent electronegativity, steric effects).
Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme targets (e.g., COX-2 inhibition assays) .
Structural Benchmarking : Contrast activity trends against analogs (see Table 1 ).
Q. Table 1: Substituent Impact on Biological Activity
| Substituents (Positions) | Activity Trend | Source |
|---|---|---|
| 3,4-Dimethoxyphenyl | Enhanced COX-2 inhibition | |
| 4-Fluorophenyl | Reduced cytotoxicity (IC50 >50 µM) | |
| 3-Chlorophenyl | Improved anti-inflammatory EC50 |
Advanced: What methodologies establish structure-activity relationships (SAR) for substituent effects?
Q. Methodological Answer :
Systematic Analog Synthesis : Introduce substituents (e.g., halogens, methoxy) at positions 1, 3, and 8 via Pd-catalyzed cross-coupling .
Biological Profiling : Test analogs against target enzymes (e.g., COX-2 IC50) or cancer cell lines (e.g., MTT assay on MCF-7) .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes. For example, 3,4-dimethoxyphenyl increases hydrogen bonding with COX-2 active sites .
Basic: What are key considerations in designing biological assays for therapeutic potential?
Q. Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known pyrazoloquinoline interactions (e.g., kinases, COX-2) .
- Dose-Response Curves : Use 5–6 concentrations (0.1–100 µM) to calculate IC50/EC50 values.
- Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media .
Advanced: How do computational models predict target interactions?
Q. Methodological Answer :
Molecular Docking : Simulate ligand-receptor binding using crystal structures (PDB: 5KIR for COX-2). Methoxy groups at 3,4-positions improve binding scores by 1.5–2.0 kcal/mol .
MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS).
QSAR Models : Relate substituent parameters (e.g., logP, polar surface area) to activity using partial least squares regression .
Basic: What are common synthetic impurities, and how are they characterized?
Q. Methodological Answer :
- Byproducts :
- Uncyclized intermediates : Detected via HPLC retention time shifts (Δt = 2–3 min vs. product) .
- Oxidized derivatives : Identified by MS peaks at [M+16]⁺ (methanol solvent traces) .
- Purification : Use silica gel chromatography (hexane:EtOAc 7:3) or preparative HPLC (C18 column, 60% acetonitrile) .
Advanced: What strategies improve solubility for in vivo testing?
Q. Methodological Answer :
Prodrug Design : Introduce phosphate esters at methoxy groups for enhanced aqueous solubility .
Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to increase bioavailability .
Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to stabilize the compound in PBS (pH 7.4) .
Basic: How is stability evaluated under physiological conditions?
Q. Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
- Thermal Stability : Store at 25°C/60% RH for 6 months; detect decomposition by NMR .
- Light Sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradants using LC-MS .
Advanced: How can cross-coupling reactions diversify substituents on the pyrazoloquinoline core?
Q. Methodological Answer :
- Suzuki-Miyaura : React boronic acids with brominated intermediates (e.g., 8-bromoquinoline) using Pd(PPh3)4 catalyst (yield: 70–85%) .
- Buchwald-Hartwig : Introduce amines at position 1 with Pd2(dba)3/Xantphos (e.g., morpholine for solubility) .
- Microwave Assistance : Reduce reaction time from 24h to 1h with 20% yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
